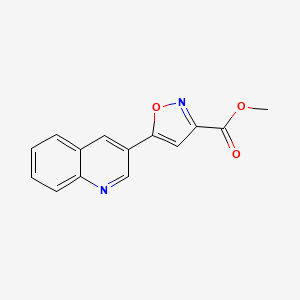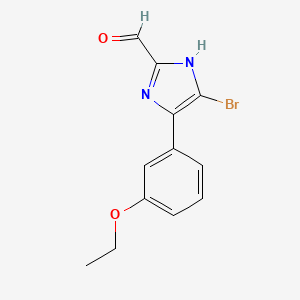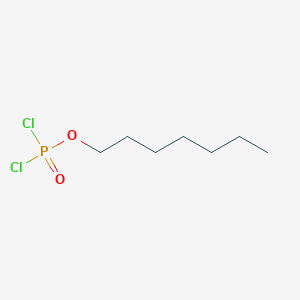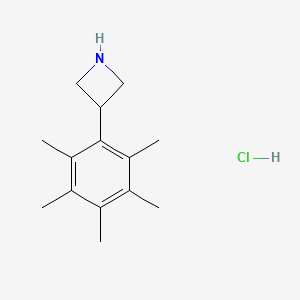
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with a pentamethylphenyl-substituted electrophile under basic conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, the scalability of the aza-Michael addition and cyclization reactions makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with viral replication .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a simpler structure.
3-Amino-3-(2,3,4,5,6-pentamethylphenyl)azetidine: A closely related compound with an amino group instead of a hydrochloride salt.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is unique due to the presence of the pentamethylphenyl group, which imparts increased lipophilicity and steric bulk. This modification can enhance the compound’s stability, reactivity, and biological activity compared to simpler azetidines .
Properties
Molecular Formula |
C14H22ClN |
|---|---|
Molecular Weight |
239.78 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentamethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13;/h13,15H,6-7H2,1-5H3;1H |
InChI Key |
ZFOJBCRWCZZFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


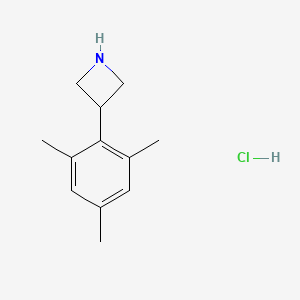

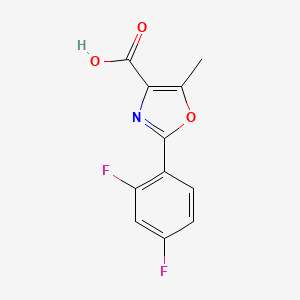
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
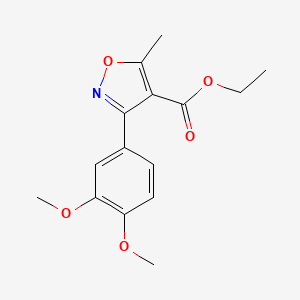

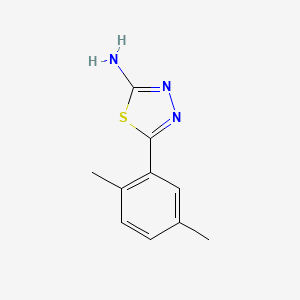
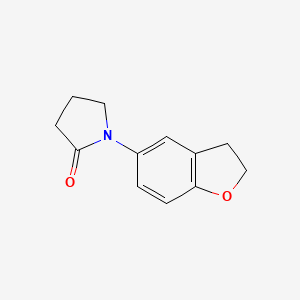
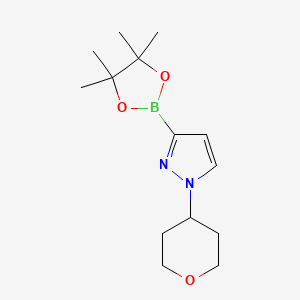
![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
